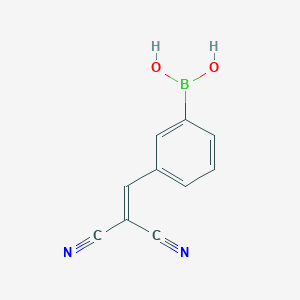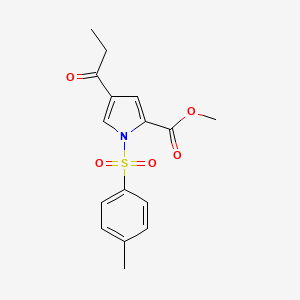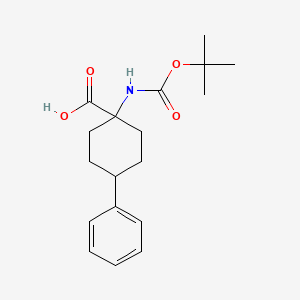
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
描述
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a sodium salt of an oxoacetate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-bromo-5-methylbenzoic acid.
Formation of Oxoacetate Group: The carboxylic acid group of 2-amino-4-bromo-5-methylbenzoic acid is converted to an oxoacetate group through a series of reactions involving acylation and subsequent oxidation.
Sodium Salt Formation: The final step involves the neutralization of the oxoacetate compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxoacetate group to a hydroxyl group, forming a hydroxy derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
科学研究应用
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
2-Amino-4-bromo-5-methylbenzoic acid: A precursor in the synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate.
Sodium 2-(2-amino-4-chloro-5-methylphenyl)-2-oxoacetate: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness:
Bromine Atom: The presence of a bromine atom in this compound imparts unique reactivity and biological activity compared to its chlorine analog.
Oxoacetate Group: The oxoacetate group provides additional sites for chemical modification and interaction with biological targets.
属性
IUPAC Name |
sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBNZZKMPKMFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


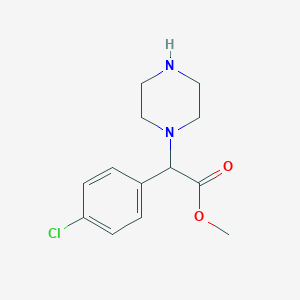
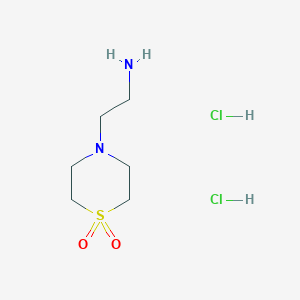
![N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine](/img/structure/B1438428.png)
![tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate](/img/structure/B1438429.png)
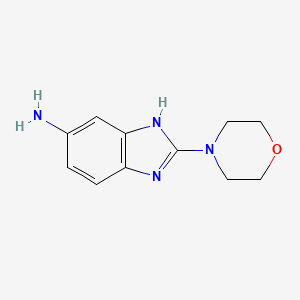

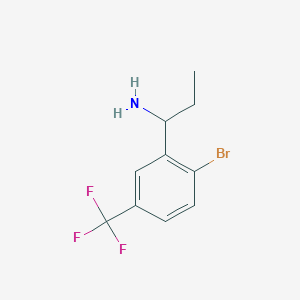
![3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine](/img/structure/B1438433.png)



